7-ethyl-8-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
This compound belongs to the pyrimido[2,1-b][1,3]thiazine class of heterocycles, characterized by a fused pyrimidine-thiazine core. Key structural features include:
- 7-ethyl and 8-methyl substituents on the pyrimidine ring, influencing steric and electronic properties.
Properties
IUPAC Name |
7-ethyl-8-methyl-6-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-14-11(2)20-17-21(16(14)23)9-13(10-24-17)15(22)19-8-12-4-6-18-7-5-12/h4-7,13H,3,8-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNILQIHYXMPSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-ethyl-8-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1421495-20-6) is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties based on available research findings, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 413.5 g/mol. The structure features a pyrimidine ring fused with a thiazine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₂S₂ |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 1421495-20-6 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of similar thiazine derivatives. These compounds often demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
2. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Analogous compounds have shown efficacy in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms. Specific pathways involved may include the modulation of signaling cascades related to cancer cell proliferation.
3. Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which such compounds exert their effects, potentially reducing the production of pro-inflammatory mediators.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thiazine derivatives, it was found that compounds structurally related to our target molecule exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
Study 2: Antitumor Mechanisms
A recent investigation into the antitumor effects of pyrimidine-thiazine derivatives revealed that these compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values in the low micromolar range (10-20 µM), indicating potent activity .
Study 3: Anti-inflammatory Activity
Research focused on the anti-inflammatory properties highlighted that derivatives similar to this compound showed significant inhibition of COX-II activity with IC50 values around 0.5 µM, comparable to established NSAIDs like Celecoxib .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Many thiazine derivatives act as inhibitors of key enzymes involved in metabolic pathways critical for microbial survival and tumor growth.
- Cell Cycle Interference: By affecting cell cycle regulation, these compounds can induce apoptosis in rapidly dividing cells typical of tumors.
- Signal Transduction Modulation: The ability to modulate signaling pathways associated with inflammation and cancer proliferation is a crucial aspect of their therapeutic potential.
Scientific Research Applications
Biological Activities
Research has demonstrated that compounds similar to 7-ethyl-8-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide exhibit a range of pharmacological properties:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Studies
Several studies have evaluated the biological activities of related compounds:
- Synthesis and Evaluation : A study synthesized a series of thiazolo-pyrimidine derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, showcasing potent anticancer effects .
- Anti-inflammatory Activity : Another research effort focused on synthesizing thiazole derivatives and testing their anti-inflammatory properties in vivo using animal models. The results demonstrated significant reductions in paw edema compared to control groups, indicating effective anti-inflammatory action .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Pyrimido[2,1-b][1,3]oxazine Derivatives
Compound : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile ()
- Core Structure : Pyrimido-oxazine fused ring system.
- Substituents: 8-(Methylthio): Acts as a leaving group, enabling electrophilic reactivity . 7-Cyano: Electron-withdrawing, enhancing stability. 4-Phenyl and 2-(4-chlorophenyl): Hydrophobic aromatic groups.
- Synthesis : Condensation of oxazinamine and chalcone derivatives, followed by column chromatography .
- Key Differences: The target compound replaces the oxazine oxygen with a thiazine sulfur, altering ring electronics. The pyridinylmethyl carboxamide in the target compound provides superior hydrogen-bonding capacity compared to the cyano group.
Thiazolo[3,2-a]pyrimidine Derivatives
Compound : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Structure : Thiazole fused to pyrimidine.
- Substituents: 2-(2,4,6-Trimethoxybenzylidene): Planar aromatic group with methoxy electron donors. Ethyl ester at position 6: Hydrolyzable to carboxylic acid in vivo.
- Structural Insights :
- Key Differences :
- The target compound’s thiazine ring allows greater conformational flexibility than the rigid thiazole.
- The pyridinylmethyl carboxamide offers better aqueous solubility than the trimethoxybenzylidene group.
Thiadiazolo[3,2-a]pyrimidine Derivatives
Compound : 2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine ()
- Core Structure : Thiadiazole fused to pyrimidine.
- Substituents :
- 6-Carboxamido: Similar to the target compound’s carboxamide group.
- 7-Phenyl: Hydrophobic moiety.
- Synthesis : Reaction of ethyl carboxylate precursors with amines .
- Key Differences :
- The thiadiazole ring introduces additional sulfur atoms, altering redox properties.
- The target compound’s pyridinylmethyl group may enhance bioavailability compared to phenyl substituents.
Structural and Functional Analysis
Physicochemical Properties
Reactivity and Bioactivity
- Electrophilic Reactivity : The methylthio group in pyrimido-oxazine derivatives facilitates nucleophilic substitution , whereas the target compound’s ethyl and methyl groups confer metabolic stability.
- Biological Interactions :
- The carboxamide group in the target compound may mimic peptide bonds, enhancing receptor binding.
- Pyridinylmethyl substituents could target nicotinic acetylcholine receptors, a feature absent in chlorophenyl or trimethoxybenzylidene analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
